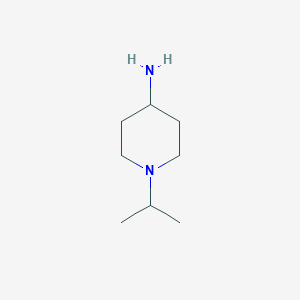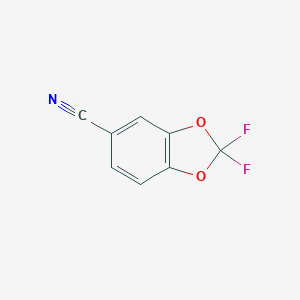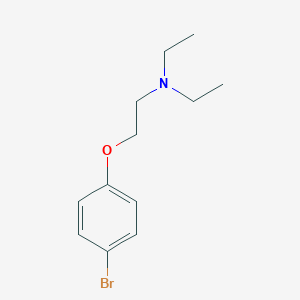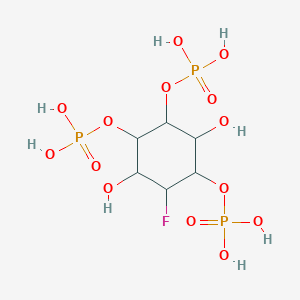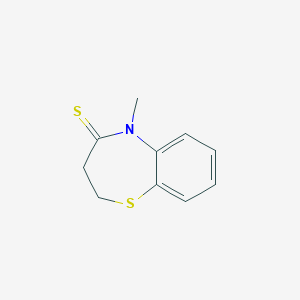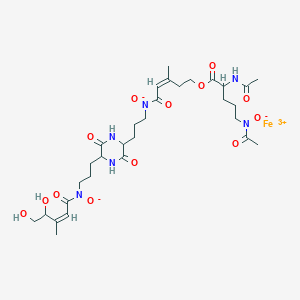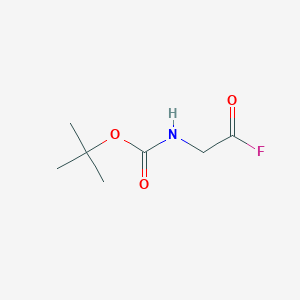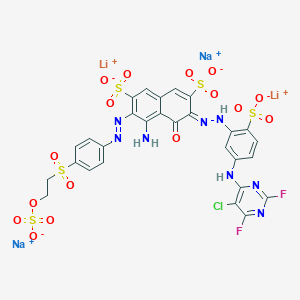![molecular formula C14H15NO3S B159653 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-66-8](/img/structure/B159653.png)
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid, also known as MTTA, is a synthetic compound that has been used in various scientific research applications. It is a thiazolyl blue tetrazolium bromide derivative and is commonly used as a colorimetric assay reagent to assess cell viability and proliferation.
Wirkmechanismus
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid is a colorimetric assay reagent that works by converting the yellow tetrazolium salt into a purple formazan product in the presence of living cells. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. This reaction occurs due to the reduction of 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid by mitochondrial dehydrogenases in living cells.
Biochemische Und Physiologische Effekte
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of living cells. It has been demonstrated to be compatible with a wide range of cell lines and can be used to assess cell viability and proliferation under different experimental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid is its ability to provide a quick and reliable assessment of cell viability and proliferation. It is also a cost-effective alternative to other commonly used cell viability assays such as the trypan blue exclusion assay. However, 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid does have some limitations, such as its inability to distinguish between live and dead cells and its interference with certain compounds that can reduce the tetrazolium salt.
Zukünftige Richtungen
There are several future directions for the use of 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid in scientific research. One potential application is its use in the development of new drugs for the treatment of various diseases. 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid can be used to screen large libraries of compounds to identify potential therapeutic agents. Additionally, 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid can be used in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation. Finally, the development of new 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid derivatives with improved sensitivity and selectivity could further enhance its usefulness in scientific research.
Synthesemethoden
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid can be synthesized by the reaction between 4-methylthiazole-2-carboxylic acid and 4-(chloromethyl)phenylacetic acid in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium borohydride to obtain 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid has been widely used in various scientific research applications due to its ability to assess cell viability and proliferation. It is commonly used in cell-based assays to evaluate the cytotoxicity of compounds and to study the effects of various treatments on cell growth. 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid has also been used in drug discovery research to identify potential therapeutic agents for various diseases.
Eigenschaften
CAS-Nummer |
138568-66-8 |
|---|---|
Produktname |
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid |
Molekularformel |
C14H15NO3S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
2-[4-[4-(methoxymethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO3S/c1-9(14(16)17)10-3-5-11(6-4-10)13-15-12(7-18-2)8-19-13/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
RJLONLQLHDUKGN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)COC)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)COC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



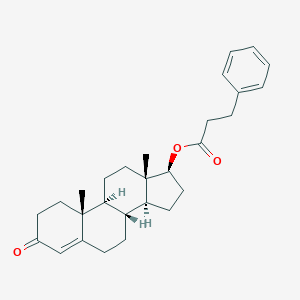
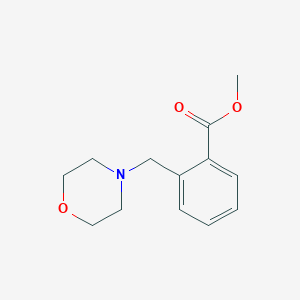
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)
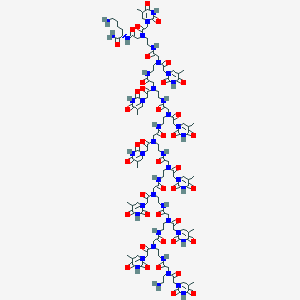
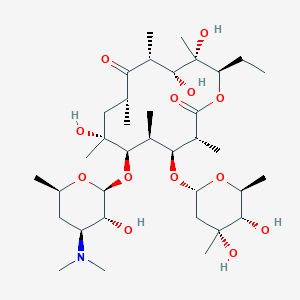
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
